(R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid

Catalog No.
S686991
CAS No.
120021-39-8
M.F
C9H17NO5
M. Wt
219.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutano...

CAS Number

120021-39-8

Product Name

(R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid

IUPAC Name

(3R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Molecular Formula

C9H17NO5

Molecular Weight

219.23 g/mol

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-5-6(11)4-7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t6-/m1/s1

InChI Key

PEZOIOCDCZQUCM-ZCFIWIBFSA-N

SMILES

CC(C)(C)OC(=O)NCC(CC(=O)O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC(=O)O)O

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CC(=O)O)O

(R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid (CAS 120021-39-8), commonly known as Boc-(R)-GABOB, is a highly versatile, stereopure aliphatic amino acid derivative used extensively as a chiral building block in pharmaceutical procurement. Featuring a tert-butoxycarbonyl (Boc) protected primary amine, a free C-3 hydroxyl group, and a C-1 carboxylic acid, this compound provides a pre-installed (R)-stereocenter critical for the synthesis of statin side chains, L-carnitine analogs, and neuromodulatory agents. By masking the amine, the Boc group suppresses zwitterionic behavior, rendering the molecule highly soluble in standard aprotic organic solvents and compatible with mainstream peptide coupling and esterification workflows. Its procurement value lies in eliminating the need for downstream chiral resolution and enabling precise, chemoselective functionalization in complex API manufacturing .

Substituting Boc-(R)-GABOB with unprotected (R)-GABOB (CAS 7013-05-0) or racemic mixtures introduces severe process bottlenecks. Unprotected GABOB exists as a zwitterion, resulting in extremely poor solubility in organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), which forces the use of aqueous or highly polar media that are incompatible with standard carbodiimide or uronium-based coupling reagents (e.g., EDC, HATU). Furthermore, without the Boc protecting group, the amine and carboxylate exhibit competing nucleophilicity, leading to uncontrolled oligomerization and N-acylation side reactions. Attempting to use racemic Boc-GABOB as a cost-saving measure is equally problematic; it necessitates late-stage chiral resolution, which inherently caps the maximum theoretical yield of the desired enantiomer at 50% and introduces costly, time-consuming separation steps that compromise batch-to-batch reproducibility [1].

Organic Solvent Compatibility and Zwitterion Suppression

Unprotected amino acids like (R)-GABOB are zwitterionic and exhibit negligible solubility in non-polar or weakly polar organic solvents (<1 mg/mL in DCM), severely restricting their use in standard organic synthesis workflows. The installation of the Boc group in (R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid neutralizes the basicity of the amine, breaking the zwitterionic network. This structural modification increases solubility in solvents such as DCM, THF, and ethyl acetate to >50 mg/mL. This quantitative shift in solubility allows for homogeneous reaction conditions during esterification or amidation, drastically improving reaction kinetics and yield compared to heterogeneous suspensions of unprotected GABOB [1].

Evidence DimensionSolubility in aprotic organic solvents (e.g., DCM, THF)
Target Compound DataBoc-(R)-GABOB: Highly soluble (>50 mg/mL), enables homogeneous coupling
Comparator Or BaselineUnprotected (R)-GABOB: Poorly soluble (<1 mg/mL), forms heterogeneous suspensions
Quantified Difference>50-fold increase in organic solubility
ConditionsStandard ambient temperature dissolution in DCM/THF for coupling reactions

High organic solubility is an absolute prerequisite for utilizing standard coupling reagents (e.g., EDC, HATU) without requiring harsh, specialized, or aqueous conditions.

Elimination of Chiral Resolution Bottlenecks

Procuring the pre-resolved (R)-enantiomer (CAS 120021-39-8) provides an immediate enantiomeric excess (ee) of >98%, directly supporting stereospecific API synthesis. In contrast, utilizing racemic Boc-GABOB requires downstream chemical or enzymatic resolution. Because resolution inherently discards the unwanted (S)-enantiomer, the maximum theoretical yield of the (R)-pathway is capped at 50%, not accounting for additional losses during the separation process. By starting with Boc-(R)-GABOB, manufacturers effectively double their atom economy for the target stereoisomer and eliminate at least one complex unit operation, directly reducing solvent waste and cycle time[1].

Evidence DimensionMaximum theoretical yield of (R)-configured intermediate
Target Compound DataBoc-(R)-GABOB: 100% theoretical retention of stereocenter
Comparator Or BaselineRacemic Boc-GABOB: 50% maximum theoretical yield due to resolution
Quantified Difference100% relative increase in theoretical yield (50% absolute increase)
ConditionsStereospecific synthesis of (R)-configured APIs

Bypassing chiral resolution doubles the theoretical throughput of the desired enantiomer, significantly lowering the overall cost of goods for complex chiral APIs.

Chemoselective Functionalization via Amine Masking

In the synthesis of complex intermediates, differentiating the reactivity of the amine, hydroxyl, and carboxylate groups is critical. Unprotected (R)-GABOB reacts indiscriminately at both the N- and O-termini when exposed to acylating or alkylating agents, leading to complex mixtures of N-acylated, O-acylated, and oligomeric products that drastically reduce the isolated yield of the target compound. Boc-(R)-GABOB completely suppresses N-nucleophilicity. This allows buyers to perform selective C-1 amidation/esterification or C-3 hydroxyl modification with >95% chemoselectivity. Furthermore, the Boc group is easily removed under mild acidic conditions (e.g., TFA or HCl in dioxane), which is orthogonal to many other protecting groups and avoids the heavy metal catalysts required for Cbz deprotection .

Evidence DimensionChemoselectivity during acylation/alkylation
Target Compound DataBoc-(R)-GABOB: >95% selective for O- or C-functionalization
Comparator Or BaselineUnprotected (R)-GABOB: Poor selectivity, high N-acylation/oligomerization
Quantified DifferenceNear-complete suppression of N-directed side reactions
ConditionsStandard electrophilic addition or coupling conditions

Strict chemoselectivity prevents the formation of complex impurity profiles, reducing the need for costly chromatographic purification in scale-up.

Synthesis of (R)-Carnitine Derivatives

Boc-(R)-GABOB serves as an ideal, stereopure precursor for synthesizing L-carnitine analogs. The pre-installed (R)-hydroxyl group and protected amine allow for selective trimethylation and subsequent deprotection, ensuring high enantiopurity of the final metabolic modulators [1].

Chiral Side-Chain Installation for Statins

The 3-hydroxy-4-amino structural motif is a valuable building block for the side chains of various statins and enzyme inhibitors. The high organic solubility of Boc-(R)-GABOB enables efficient coupling to core statin scaffolds using standard organic-phase peptide coupling reagents [2].

Development of Neuromodulatory Prodrugs

As a protected form of GABOB (a known GABA analogue), this compound is used to synthesize lipophilic prodrugs or peptide conjugates. The Boc group prevents premature oligomerization during the attachment of transport-enhancing moieties to the C-1 carboxylate.

XLogP3

-0.2

Wikipedia

(3R)-4-[(tert-Butoxycarbonyl)amino]-3-hydroxybutanoic acid

Dates

Last modified: 08-15-2023

Explore Compound Types